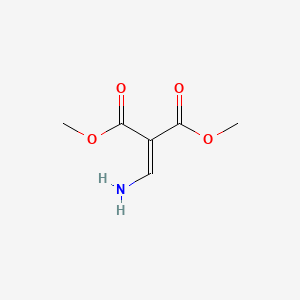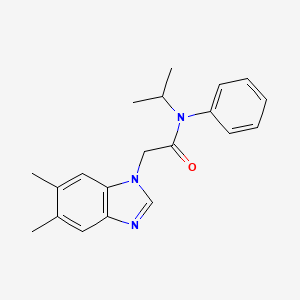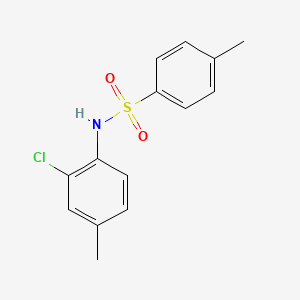
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide, also known as DDPC, is a chemical compound that has shown potential in scientific research. DDPC belongs to the class of pyridine carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to have low toxicity in normal cells. However, one limitation of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide. One direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide as a combination therapy with other antitumor or anti-inflammatory agents. Another direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in animal models of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide for its potential use in clinical settings.
In conclusion, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound that has shown potential in scientific research for its antitumor and anti-inflammatory properties. Further studies are needed to determine its optimal use in clinical settings.
Métodos De Síntesis
The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves the reaction of 2,5-dichloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 2,5-dichloroaniline. The resulting product is then purified to obtain 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been studied for its potential as an antitumor agent. Research has shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVLJMPJIHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)


![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
